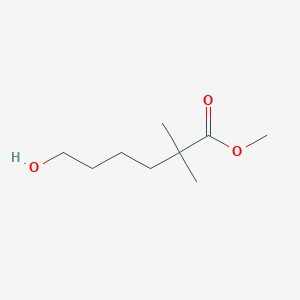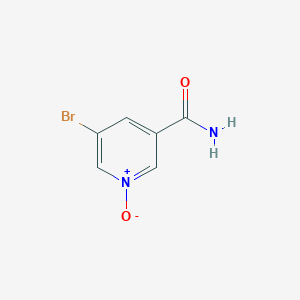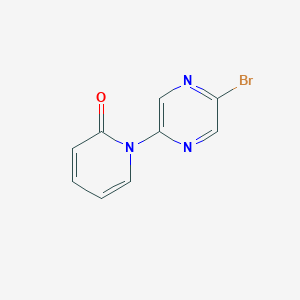
1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is a chemical compound characterized by its bromine atom and pyrazine and pyridinone rings[_{{{CITATION{{{_1{Discovery of 1-(5-bromopyrazin-2-yl)-1-3-(trifluoromethyl ... - Nature
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone can be synthesized through several methods, including:
Halogenation: Bromination of 2-pyridinone derivatives to introduce the bromine atom at the 5-position of the pyrazine ring.
Condensation Reactions: Reacting pyridinone derivatives with bromopyrazine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the bromination of pyridinone derivatives. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions involve replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(5-Bromo-2-pyrazinyl)-1H-pyrrole-2,5-dione: A related pyrazine derivative with different functional groups.
5-bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrazine derivative with distinct structural features.
特性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
1-(5-bromopyrazin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-12-8(6-11-7)13-4-2-1-3-9(13)14/h1-6H |
InChIキー |
IOEHQEUCVMVDJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)C2=CN=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
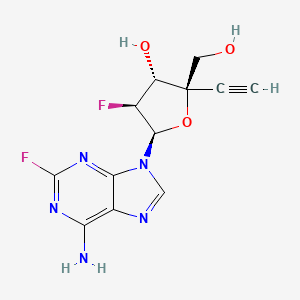
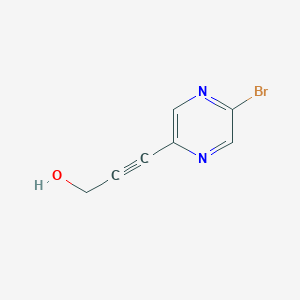
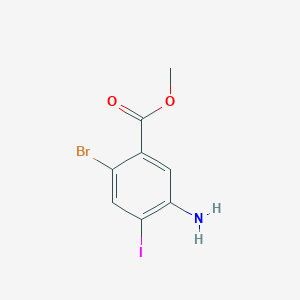
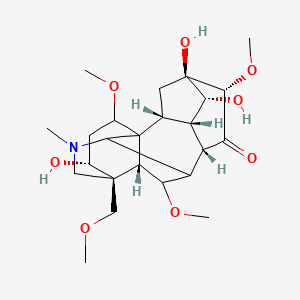
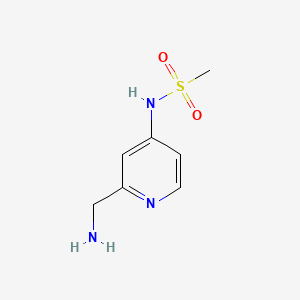
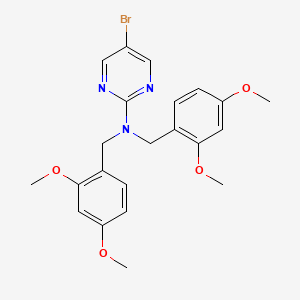
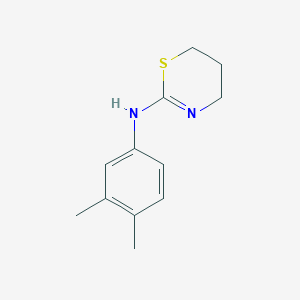
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
